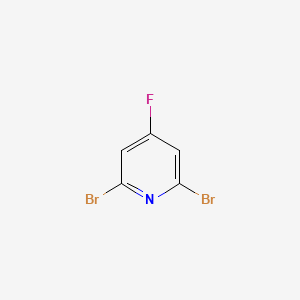

2,6-Dibromo-4-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

2,6-Dibromo-4-fluoropyridine serves as a versatile intermediate in the synthesis of various fluorinated pyridine derivatives. For instance, the fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been shown to yield high yields of corresponding 2,6-difluoropyridines, demonstrating the utility of halogenated pyridines in synthesizing lower fluorinated pyridines (Boudakian, 1981).

Advancements in Metallation Techniques

The compound also plays a role in the metallation of pyridines, where its structural analogs are used to explore new methods of deprotonation and subsequent reaction with electrophiles. Such studies are crucial for the development of new synthetic routes in organic chemistry (Awad et al., 2004).

Chemosensor Development

Research into the synthesis of complex molecules for applications such as chemosensors has also benefited from derivatives of 2,6-Dibromo-4-fluoropyridine. These studies involve the creation of molecules that can bind selectively to metal ions, with potential applications in environmental monitoring and biochemistry (Luo et al., 2007).

Photolysis and Spin States

Furthermore, the photolysis of halogenated pyridines, closely related to 2,6-Dibromo-4-fluoropyridine, has been studied to understand the formation of high-spin intermediates, which are of interest in the field of photochemistry and materials science (Chapyshev et al., 2013).

Mécanisme D'action

Target of Action

It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues . The presence of fluorine atoms in the compound can lead to unique interactions with its targets, potentially altering their function or activity .

Biochemical Pathways

Fluoropyridines are known to have a significant impact on various biological applications .

Action Environment

This will help in exploring its potential applications in various fields such as medicine, agriculture, and more .

Propriétés

IUPAC Name |

2,6-dibromo-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXRAUUPMNAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)